4-(Heptyloxy)benzenesulfonamide
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Overview
Description
4-(Heptyloxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The heptyloxy group in this compound introduces a heptyl chain attached via an oxygen atom to the benzene ring. This structural modification can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzenesulfonamide+Heptyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Heptyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-(Heptyloxy)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer or decreased microbial activity in infections.
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Contains a methoxy group instead of a heptyloxy group.
4-Ethoxybenzenesulfonamide: Contains an ethoxy group instead of a heptyloxy group.
4-Butoxybenzenesulfonamide: Contains a butoxy group instead of a heptyloxy group.
Comparison: 4-(Heptyloxy)benzenesulfonamide is unique due to its longer heptyl chain, which can influence its hydrophobicity, solubility, and interaction with biological targets. This makes it potentially more effective in certain applications compared to its shorter-chain analogs.
Properties
Molecular Formula |
C13H21NO3S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-heptoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3,(H2,14,15,16) |
InChI Key |
OGNIZIBRBQLCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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